Methyl 1-amino-1-cyclopentanecarboxylate
Description
Significance of Conformationally Constrained Amino Acids in Contemporary Chemical Sciences
Conformationally constrained amino acids are molecules in which the rotation around chemical bonds is restricted, often through the incorporation of cyclic structures. lifechemicals.com This rigidity is of paramount importance in modern chemical sciences, particularly in the realm of medicinal chemistry and drug design. nih.govnih.gov By limiting the molecule's flexibility, researchers can design peptides and other compounds with more predictable three-dimensional shapes. nih.gov This structural pre-organization can lead to enhanced biological activity, improved binding affinity to target proteins, and increased metabolic stability compared to their more flexible, linear counterparts. musechem.comcreative-peptides.com
The incorporation of these constrained units into peptides can stabilize specific secondary structures, such as turns and loops, which are often crucial for biological function. molecularcloud.org This has made them invaluable tools for developing peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. lifechemicals.comnih.gov The use of conformationally restricted amino acids has led to the development of numerous pharmaceuticals, including anticoagulants and antidiabetic drugs. lifechemicals.com Their applications extend to various fields, including the creation of novel biomaterials and as catalysts in chemical reactions. molecularcloud.org
The Unique Role of Methyl 1-amino-1-cyclopentanecarboxylate within the Cyclic Amino Acid Landscape
Within the diverse family of cyclic amino acids, this compound holds a specific and valuable position. As a derivative of a cyclopentane (B165970) ring, it introduces a five-membered cyclic constraint at the α-carbon of the amino acid. This particular structure provides a unique scaffold that researchers can utilize in the design of targeted therapeutic agents.
One notable application of this compound is in the development of specific inhibitors for enzymes such as Cathepsin B. chemicalbook.com The cyclopentane ring helps to orient the functional groups of the inhibitor in a precise manner, allowing for a more specific and effective interaction with the active site of the enzyme. This specificity is a key goal in drug discovery, as it can lead to fewer off-target effects.
Below is a table detailing some of the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| CAS Number | 78388-61-1 |
| Appearance | Solid |
| Storage Temperature | Room Temperature |
Data sourced from multiple chemical databases. chemicalbook.comuni.lu
Historical Context of this compound Research and Development
The journey to understanding and utilizing compounds like this compound is built upon a long history of amino acid research, which began with their initial discovery and has evolved to the synthesis of complex, non-natural analogues. acs.orgnih.gov The concept of using cyclic amino acids to create more stable and potent drugs has been a significant driver of research in medicinal chemistry for decades. nih.gov
The development of synthetic methods to create cyclic amino acids with varying ring sizes and functionalities has been a critical area of investigation. For instance, processes have been developed for the synthesis of 1-aminocyclopropane-carboxylic acid compounds, which are structurally related to the cyclopentane derivative. google.com These synthetic advancements have paved the way for the creation of a wide array of tailor-made amino acids that are now integral components of many modern pharmaceuticals. nih.gov The specific synthesis and exploration of cyclopentane-based amino acids like this compound are a direct result of this ongoing quest for novel molecular scaffolds with which to build better therapeutic agents.
Classical Synthetic Routes to this compound
Classical synthetic routes to this compound typically involve the sequential or convergent formation of the ester and amino functionalities on a pre-existing cyclopentane ring. These methods are often straightforward and provide good yields, though they may lack stereocontrol.
Esterification Approaches
Esterification is a fundamental reaction in the synthesis of this compound, converting the carboxylic acid group of 1-amino-1-cyclopentanecarboxylic acid to its corresponding methyl ester. Several methods can be employed for this transformation.
One common and efficient method involves the reaction of the amino acid with methanol in the presence of an acid catalyst. nih.gov Thionyl chloride (SOCl₂) is a widely used reagent for this purpose, as it reacts with methanol to form methyl chloroformate and HCl in situ, which then facilitates the esterification. nih.gov Another effective system is the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.govnih.gov This method offers mild reaction conditions and generally produces the corresponding amino acid methyl ester hydrochloride in good to excellent yields. nih.govnih.gov
The general scheme for the esterification of 1-amino-1-cyclopentanecarboxylic acid is presented below:
Scheme 1: General Esterification of 1-amino-1-cyclopentanecarboxylic acid
1-amino-1-cyclopentanecarboxylic acid + CH₃OH --(Acid Catalyst)--> this compound
A comparative look at common esterification reagents is provided in the table below.
| Reagent | Conditions | Advantages | Disadvantages |
| HCl (gas) in Methanol | Anhydrous | High yield | Requires handling of corrosive gas |
| Thionyl Chloride in Methanol | Often at reflux | Forms reactive intermediates | Generates acidic byproducts |
| Trimethylchlorosilane in Methanol | Room Temperature | Mild conditions, good yields nih.gov | Stoichiometric use of TMSCl |
Amination Reactions in Cyclopentane Systems
The introduction of the amino group onto the cyclopentane ring is a critical step in the synthesis of this compound. A common precursor for this transformation is cyclopentanone. chemicalbook.com Reductive amination of cyclopentanone is a valuable and widely studied method for the synthesis of amines. researchgate.net This reaction typically involves the formation of an imine or enamine intermediate from the ketone and an ammonia (B1221849) source, followed by reduction to the desired amine.
Various catalytic systems, including both heterogeneous and homogeneous catalysts, have been developed for reductive amination. researchgate.net Ruthenium-based catalysts, for instance, are known for their efficiency, selectivity, and stability in these transformations. researchgate.net The reaction can be carried out under mild conditions and is a powerful tool in sustainable organic synthesis. researchgate.net
Another classical approach is the Strecker amino acid synthesis, which can be adapted for cyclic ketones. This involves the reaction of cyclopentanone with an alkali metal cyanide and ammonia (or an ammonium salt) to form an α-aminonitrile, which is then hydrolyzed to the corresponding α-amino acid. Subsequent esterification, as described in the previous section, yields this compound.
Advanced and Stereoselective Synthesis of this compound Stereoisomers
The biological activity of molecules containing this compound is often dependent on their stereochemistry. Therefore, the development of advanced and stereoselective synthetic methods to control the absolute and relative configuration of the stereocenters is of paramount importance.
Enantioselective and Diastereoselective Control in Synthesis
Achieving enantioselective and diastereoselective control in the synthesis of substituted cyclopentane rings is a key challenge. One approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the substrate, directing the stereochemical outcome of a subsequent reaction, and then removed.
For instance, diastereoselective synthesis of substituted tetrahydroisoquinoline-1-carboxylic acids has been achieved using chiral aminoacetaldehyde acetals as chiral inductors in a Petasis reaction. nih.gov This principle of using a chiral amine to induce diastereoselectivity can be conceptually applied to the synthesis of chiral cyclic amino acids.
Furthermore, enantioselective synthesis of related cyclic amino acids, such as (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, has been accomplished using key steps like an alkylidene carbene 1,5-C-H insertion reaction. nih.gov The synthesis started from a chiral precursor, Garner's aldehyde, to establish the initial stereocenter. nih.gov Such strategies, which rely on building the cyclic system from a chiral starting material, are a powerful way to control the absolute stereochemistry.
The Michael reaction, a fundamental C-C bond-forming reaction, can also be rendered enantioselective. For example, the decarboxylative Michael reaction has been used to synthesize chromanones bearing an α,α-disubstituted α-amino acid moiety with good diastereo- and enantioselectivity. nih.gov
Kinetic Resolution Strategies
Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. This strategy relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst, leading to the enrichment of one enantiomer in the unreacted starting material and the other in the product.
A relevant example is the kinetic and parallel kinetic resolution of methyl (±)-5-alkyl-cyclopentene-1-carboxylates. rsc.org In this study, the conjugate addition of a chiral lithium amide to the racemic α,β-unsaturated ester proceeded with significant enantiorecognition. rsc.org This allowed for the efficient synthesis of enantiomerically enriched 5-alkyl-cispentacin derivatives. rsc.org A similar strategy could be envisioned for the resolution of a suitable precursor to this compound.
Enzymatic kinetic resolution is another highly effective method. Acylase I, for example, catalyzes the enantioselective hydrolysis of N-acyl L-α-amino acids with nearly absolute enantioselectivity. harvard.edu This allows for the separation of racemic N-acetylated 1-amino-1-cyclopentanecarboxylic acid, with the L-amino acid being deprotected and the D-N-acetyl amino acid remaining. Subsequent esterification of the separated enantiomers would yield the corresponding enantiopure methyl esters.
Table 1: Comparison of Kinetic Resolution Strategies
| Strategy | Chiral Agent | Principle | Potential Application |
|---|---|---|---|
| Chemical Kinetic Resolution | Chiral Lithium Amide | Differential rate of conjugate addition to an unsaturated precursor. rsc.org | Resolution of a racemic cyclopentene carboxylate intermediate. |
| Enzymatic Kinetic Resolution | Acylase I | Enantioselective hydrolysis of an N-acyl amino acid precursor. harvard.edu | Resolution of N-acetyl-1-amino-1-cyclopentanecarboxylic acid. |
Asymmetric Catalysis in Cyclopentanecarboxylate Formation
Asymmetric catalysis has emerged as one of the most efficient methods for preparing enantioenriched compounds. nih.gov This approach utilizes a small amount of a chiral catalyst to generate a large amount of a chiral product. Organocatalysis, in particular, has seen significant advancements and offers a powerful alternative to metal-based catalysts.
Chiral bifunctional thiourea catalysts have been successfully applied to asymmetric Michael additions to form substituted cyclopentane rings. rsc.org These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, leading to high diastereo- and enantioselectivities. rsc.org For example, the reaction of methyl 2-oxocyclopentanecarboxylate with nitroalkenes in the presence of a chiral thiourea catalyst can afford Michael adducts in good yields and high enantioselectivities. rsc.org
Furthermore, multicatalytic cascade reactions can be employed to construct densely functionalized cyclopentanones with high enantioselectivities from simple starting materials. nih.gov For instance, a one-pot asymmetric formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes, catalyzed by a secondary amine and an N-heterocyclic carbene, can provide access to chiral cyclopentanones that could serve as precursors to this compound. nih.gov
Peptide-based catalysts have also been developed for stereoselective C-C bond formations. ethz.ch Tripeptides of the general type H-Pro-Pro-Xaa have been shown to be effective catalysts for addition reactions, providing products with excellent yields and stereoselectivities. ethz.ch
Table 2: Asymmetric Catalysis Approaches
| Catalyst Type | Reaction Type | Key Features |
|---|---|---|
| Chiral Thioureas | Michael Addition rsc.org | Bifunctional activation via hydrogen bonding, high enantioselectivities. rsc.org |
| Secondary Amine / N-Heterocyclic Carbene | Cascade [3+2] Cycloaddition nih.gov | One-pot synthesis of functionalized cyclopentanones. nih.gov |
| Peptide Catalysts (e.g., H-Pro-Pro-Xaa) | C-C Bond Formation ethz.ch | High reactivity and stereoselectivity. ethz.ch |
An in-depth exploration of the synthetic methodologies for this compound and its derivatives reveals a landscape of innovative and efficient chemical strategies. These approaches are pivotal for accessing this important class of non-proteinogenic amino acids, which are valuable building blocks in medicinal chemistry and materials science. This article focuses solely on the synthetic aspects, from modern microwave-assisted techniques to the strategic functionalization of the core structure and considerations for large-scale production.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1-aminocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-6(9)7(8)4-2-3-5-7/h2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNNACMZTDZCFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282637 | |
| Record name | Methyl 1-amino-1-cyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78388-61-1 | |
| Record name | 78388-61-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1-amino-1-cyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycloleucine methyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQB5JS5W8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Reactivity and Mechanistic Studies of Methyl 1 Amino 1 Cyclopentanecarboxylate
Nucleophilic and Electrophilic Reactivity of the Amino and Ester Groups
The chemical character of methyl 1-amino-1-cyclopentanecarboxylate is defined by the presence of a primary amine and a methyl ester attached to the same carbon of a cyclopentane (B165970) ring. The amino group, with its lone pair of electrons, is inherently nucleophilic. This nucleophilicity allows it to attack electrophilic centers, a fundamental reactivity pattern in the formation of new chemical bonds. The reactivity of amino acids with electrophiles like ο-benzoquinones is a known phenomenon, where the nucleophilic amino group initiates an addition reaction. nih.gov The electron-donating nature of the alkyl side chain can influence the nucleophilicity of the α-amino group. nih.gov
Conversely, the ester group possesses an electrophilic carbonyl carbon. This carbon is susceptible to attack by nucleophiles, leading to substitution or addition-elimination reactions. This dual reactivity makes this compound a bifunctional molecule, capable of participating in a variety of chemical transformations.
Ring-Opening and Rearrangement Reactions
The cyclopentane ring of this compound can be involved in reactions that lead to its cleavage or rearrangement, offering pathways to structurally diverse products.
A synthetic route to access β-amino esters involves the reductive ring opening of isoxazolines. nih.govrsc.org This process typically involves the cleavage of the N-O bond within the isoxazoline (B3343090) ring. rsc.org For instance, the reaction of isoxazoles with molybdenum hexacarbonyl (Mo(CO)₆) and water results in the reductive cleavage of the N-O bond to yield β-aminoenones. rsc.org Similarly, the reductive ring opening of isoxazolidines, which can be formed from the cycloaddition of nitrones, can lead to the formation of β-amino aldehydes or C-glycosyl amino acids. researchgate.net While not a direct reaction of this compound itself, this methodology highlights a general strategy for the synthesis of related amino ester structures through ring-opening reactions of five-membered heterocyclic precursors.
The Grob fragmentation is a type of elimination reaction that can occur in molecules containing a nucleofuge and an electrofuge in a specific arrangement. In the context of N-halo α-amino cycloalkanecarboxylates, this fragmentation provides a pathway for ring cleavage. doi.org A study on various (N-halo)-2-amino cycloalkanecarboxylates, including the cyclopentane derivative, revealed that the decomposition proceeds via a nearly concerted Grob fragmentation process. doi.orgacs.org
The key to this fragmentation is the antiperiplanar arrangement of the breaking C-C and N-Cl bonds in the transition state. The reaction is driven by the polarization of these bonds and a flow of negative charge from the carboxylate group to the chlorine atom. doi.org The strain of the cycloalkane ring can influence the activation barrier of this fragmentation. doi.org For (N-Cl)-2-amino cyclopentanecarboxylate, the products of this fragmentation have been analyzed, with ammonia (B1221849) being a major product. doi.org
Table 1: Product Yields from Grob Fragmentation of (N-Cl)-2-amino Cycloalkanecarboxylates at Different pH Values doi.org
| Compound | pH | Ammonia Yield (%) |
| (N-Cl)-2-amino cyclopentanecarboxylate | 7 | High |
| (N-Cl)-2-amino cyclohexanecarboxylate | 7 | High |
Formation of Complex Molecular Architectures via Derivatization
The functional groups of this compound provide handles for its incorporation into larger and more complex molecules.
The formation of an amide bond is a cornerstone of peptide synthesis and is a primary reaction of the amino group of this compound. thieme-connect.deresearchgate.net This transformation is typically achieved by reacting the amine with a carboxylic acid that has been activated by a coupling reagent. thieme-connect.denih.gov Common coupling reagents include carbodiimides, uronium salts, and phosphonium (B103445) salts, often used with additives like N-hydroxybenzotriazole derivatives. thieme-connect.de
The fundamental process involves the activation of the carboxylic acid to make it more electrophilic, followed by nucleophilic attack from the amine. researchgate.net Alternative, "non-classical" methods for amide bond formation are also being developed to improve atom economy and reduce hazardous byproducts. thieme-connect.denih.gov These can involve different carboxylic acid activation strategies or the use of carboxylic acid and amine surrogates. thieme-connect.de
The amino group of α-amino esters like this compound can undergo alkylation and acylation reactions. acs.orgnih.gov Alkylation introduces an alkyl group onto the nitrogen atom, while acylation introduces an acyl group. These reactions are fundamental for modifying the structure and properties of the amino acid derivative.
Enamine intermediates can be used as synthetic equivalents of enolates for the alkylation and acylation of the α-carbon of carbonyl compounds. libretexts.org While this applies more broadly to aldehydes and ketones, the principles of nucleophilic attack by an amine-derived species are relevant. Direct enantioselective allylic alkylation of α-amino esters has also been achieved using specific catalysts, allowing for the formation of quaternary α-amino acids. acs.org This highlights the potential for stereocontrolled derivatization of the α-position, although the specific application to this compound would depend on the reaction conditions and the steric hindrance of the cyclopentyl ring.
Functional Group Interconversions (e.g., Amino-to-Nitro Reduction/Oxidation)
The chemical manipulation of the amino and ester functionalities of this compound allows for the synthesis of a diverse range of derivatives. Key interconversions include reactions of the amino group, such as acylation and alkylation, and transformations of the ester moiety.
A significant, though challenging, transformation is the oxidation of the primary amino group to a nitro group. The direct oxidation of primary amines to nitro compounds can be difficult to achieve selectively, often requiring specific and sometimes harsh reagents. While the direct oxidation of this compound to its corresponding nitro derivative is not extensively documented in dedicated studies, general methods for the oxidation of α-amino acids to α-nitro acids have been developed. For instance, the use of reagents like dimethyldioxirane (B1199080) or peroxy acids has been reported for the oxidation of some amino acids. However, the application of these methods to cyclic amino esters like this compound may require careful optimization to avoid side reactions, such as ring opening or polymerization.
Conversely, the reduction of a nitro group to a primary amine is a well-established and efficient transformation. Should the corresponding 1-nitro-1-cyclopentanecarboxylate be available, its reduction to this compound can be readily accomplished using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, or by using reducing agents such as tin(II) chloride or zinc in acidic media.
Catalytic Transformations Involving this compound
Catalytic methods offer efficient and selective pathways for the transformation of this compound. These transformations primarily target the nucleophilic amino group and the electrophilic carbonyl of the ester.
N-Acylation: The amino group of this compound readily undergoes N-acylation to form amides. This reaction is fundamental in peptide synthesis, where the compound can be incorporated into peptide chains. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or mixed anhydrides, are effective for this transformation. acs.org For instance, the coupling of carbobenzoxy (Z)-protected amino acids with this compound has been successfully demonstrated in the synthesis of dipeptides. acs.org These reactions typically proceed smoothly, highlighting the accessibility of the amino group for acylation. acs.org
N-Alkylation: Catalytic N-alkylation of the primary amine offers a route to secondary and tertiary amine derivatives. While specific catalytic systems for the N-alkylation of this compound are not widely reported, general methods for the N-alkylation of amines using alcohols in the presence of transition metal catalysts (e.g., based on ruthenium or iridium) could be applicable. rsc.org These reactions often proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine. The choice of catalyst and reaction conditions would be critical to ensure selectivity and prevent over-alkylation.
Ester Group Transformations: The methyl ester group can be subjected to various catalytic transformations. For example, catalytic reduction of the ester to the corresponding primary alcohol, 1-(hydroxymethyl)cyclopentan-1-amine, can be achieved using strong reducing agents under catalytic conditions, although direct catalytic hydrogenation of esters to alcohols can be challenging and often requires specific catalysts and harsh conditions.
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the structure of methyl 1-amino-1-cyclopentanecarboxylate by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and conformation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In ¹H NMR, the protons of the cyclopentyl ring typically appear as multiplets due to complex spin-spin coupling. The chemical shifts for the ring protons are generally found in the range of 1.60 to 2.20 ppm. The protons of the methyl ester group (-OCH₃) characteristically appear as a sharp singlet at approximately 3.70 ppm. The amine (-NH₂) protons are often observed as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The quaternary carbon atom (C1) bonded to both the amino and carboxyl groups is a key indicator, typically resonating around 60 ppm. The carbonyl carbon of the ester group is observed further downfield, usually in the region of 175 ppm. The methyl ester carbon (-OCH₃) has a characteristic shift near 52 ppm, while the methylene (B1212753) carbons of the cyclopentane (B165970) ring appear in the aliphatic region of the spectrum. These distinct signals confirm the presence of the key functional groups and the carbocyclic framework.
Table 1: Representative NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~1.60-2.20 | Multiplet | Cyclopentyl CH₂ |
| ¹H | ~3.70 | Singlet | OCH₃ |
| ¹H | Variable | Broad Singlet | NH₂ |
| ¹³C | ~60 | - | C1 (Quaternary) |
| ¹³C | ~175 | - | C=O (Ester) |
| ¹³C | ~52 | - | OCH₃ |
| ¹³C | Aliphatic Region | - | Cyclopentyl CH₂ |
Fourier-transform infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The FT-IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.
Key vibrational bands for this compound include the N-H stretching vibrations of the primary amine group, which typically appear as a pair of bands in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic cyclopentyl ring and the methyl group are observed just below 3000 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the ester group is a prominent feature, generally found around 1730 cm⁻¹. Additionally, C-N and C-O stretching vibrations can be identified in the fingerprint region of the spectrum, providing further confirmation of the molecular structure.
Table 2: Key FT-IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3300-3400 | Primary Amine |
| C-H Stretch | <3000 | Aliphatic (Cyclopentyl, Methyl) |
| C=O Stretch | ~1730 | Ester |
| C-N Stretch | Fingerprint Region | Amine |
| C-O Stretch | Fingerprint Region | Ester |
Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the molecular formula. For C₇H₁₃NO₂, the calculated exact mass is 143.09463 u. Experimental HRMS data that closely matches this value provides strong evidence for the compound's identity.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can also be employed for molecular weight determination. In addition to the molecular ion peak (or more commonly, the protonated molecule [M+H]⁺ at m/z 144.1021), the mass spectrum often reveals characteristic fragmentation patterns. A common fragmentation pathway involves the loss of the methoxycarbonyl group (-COOCH₃), resulting in a significant fragment ion. This fragmentation behavior provides valuable structural information that corroborates the proposed connectivity of the molecule.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For derivatives of this compound, single-crystal X-ray diffraction analysis has been used to unambiguously establish their molecular conformation and packing in the crystal lattice.
The analysis reveals the conformation of the cyclopentane ring, which often adopts an envelope or twist conformation to minimize steric strain. It also precisely defines the spatial arrangement of the amino and methyl carboxylate substituents relative to the ring. For chiral derivatives, X-ray crystallography using anomalous dispersion can determine the absolute configuration (R or S) of the stereocenter at C1.
Chiral Analytical Methods for Enantiomeric and Diastereomeric Purity Assessment
Since this compound possesses a chiral center at the C1 position, methods for assessing its enantiomeric purity are crucial. Chiral analytical techniques are employed to separate and quantify the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a common method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the R- and S-enantiomers, leading to their separation. By comparing the retention times and peak areas to those of known standards, the enantiomeric excess (ee) of a sample can be accurately determined. Similarly, chiral Gas Chromatography (GC) can be used for the analysis of volatile derivatives of the compound. These methods are essential for quality control and for studying stereoselective syntheses.
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Calculations of Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and inherent reactivity of Methyl 1-amino-1-cyclopentanecarboxylate. These calculations, often employing methods like Density Functional Theory (DFT) or Hartree-Fock (HF), provide a detailed picture of the molecule's electron distribution, orbital energies, and molecular properties.
Research Findings:
Theoretical studies on cyclic amino acids and their derivatives typically utilize DFT methods, such as B3LYP, in conjunction with basis sets like 6-31+G(d,p), to optimize the molecular geometry and calculate electronic properties. rsc.org For this compound, such calculations would reveal the distribution of electron density, with the highest concentrations expected around the nitrogen and oxygen atoms of the amino and ester groups, respectively.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO signifies its capacity to accept electrons. For this compound, the HOMO is likely to be localized on the amino group, making it the primary site for electrophilic attack. Conversely, the LUMO would be centered around the carbonyl carbon of the ester group, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability.
A novel technique, electron Computer-Aided Drug Design (eCADD), which utilizes the full electron structure of a protein and perturbation theory, has been employed to elucidate protein-ligand interactions at a molecular level. nih.gov This approach could be applied to understand the binding of this compound with target proteins by identifying active residues and atoms involved in the interaction. nih.gov
Illustrative Data Table: Calculated Electronic Properties
| Property | Calculated Value (Illustrative) | Description |
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |
| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |
| HOMO-LUMO Gap | 7.7 eV | A measure of the molecule's excitability and chemical reactivity. |
| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Studies and Reaction Pathways
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and reaction dynamics of this compound. By simulating the motion of atoms over time, MD can reveal the preferred shapes (conformers) of the molecule and the pathways of chemical reactions.
Research Findings:
MD simulations of peptides and amino acids are often performed using force fields like AMBER or GROMOS. nih.gov For this compound, MD simulations would show that the cyclopentane (B165970) ring is not planar but exists in various puckered conformations, such as the envelope and twist forms. The amino and methyl ester groups can also adopt different orientations relative to the ring, leading to a complex conformational space.
These simulations can also be used to study the dynamics of the molecule in different environments, such as in a solvent or interacting with a biological membrane. The flexibility of the molecule and its ability to adopt different conformations are crucial for its biological activity and its utility as a building block in larger molecules. For instance, studies on cyclic peptides have shown that the conformational preferences can be significantly influenced by the solvent environment. nih.govrsc.org
Furthermore, MD simulations can be used to explore reaction pathways, such as the cyclization of the amino acid to form a lactam. By observing the trajectory of the atoms, researchers can gain insights into the mechanism of such reactions. acs.org
Illustrative Data Table: Conformational Analysis from MD Simulations
| Conformer | Relative Population (%) (Illustrative) | Key Dihedral Angle (N-Cα-C-O) (Illustrative) |
| Envelope 1 | 45% | 60° |
| Twist 1 | 30% | 120° |
| Envelope 2 | 15% | -60° |
| Twist 2 | 10% | -120° |
Analysis of Potential Energy Surfaces and Transition States
The potential energy surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. libretexts.org Analyzing the PES allows for the identification of stable structures (minima), transition states (saddle points), and the energy barriers between them, providing a comprehensive understanding of reaction mechanisms.
Research Findings:
For a molecule like this compound, the PES can be calculated using quantum mechanical methods to explore various chemical transformations. For example, the PES for the intramolecular cyclization reaction to form a lactam would reveal the energy profile of this process. researchgate.net The starting material (the amino ester) and the product (the lactam) would be represented as valleys on the PES. The path between them would proceed through a transition state, which is the point of highest energy along the reaction coordinate.
The structure of the transition state provides crucial information about the mechanism of the reaction. For the cyclization of this compound, the transition state would likely involve the nitrogen atom of the amino group attacking the carbonyl carbon of the ester group. The energy of this transition state determines the activation energy of the reaction and, consequently, the reaction rate. Computational studies on similar dipeptides have shown how water molecules can mediate head-to-tail cyclization, lowering the potential energy barrier. acs.org
Illustrative Data Table: Calculated Energies for a Reaction Pathway
| Species | Relative Energy (kcal/mol) (Illustrative) | Description |
| Reactant | 0.0 | This compound |
| Transition State | +25.0 | The highest energy point along the reaction path for cyclization. |
| Product | -5.0 | The resulting lactam product. |
Structure-Activity Relationship (SAR) Modeling through Computational Approaches
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. tandfonline.com Computational approaches are instrumental in developing these models, which can then be used to predict the activity of new, unsynthesized molecules.
Research Findings:
While specific SAR studies on this compound are not widely published, the principles of SAR can be applied to its derivatives. For a series of analogs where the cyclopentane ring or the ester group is modified, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition. nih.gov
The first step in a QSAR study is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that relates these descriptors to the observed biological activity. nih.govsciopen.com Such models can provide valuable insights into the structural features that are important for activity. For instance, a QSAR study on GABA aminotransferase inhibitors demonstrated the reliability of such models in predicting the activity of new compounds. tandfonline.com
Illustrative Data Table: Example of a QSAR Model Equation
This is a hypothetical equation for illustrative purposes.
pIC₅₀ = 0.5 * (logP) - 0.2 * (Molecular Volume) + 1.5 * (HOMO Energy) + C
| Descriptor | Coefficient (Illustrative) | Interpretation |
| logP | +0.5 | Increased hydrophobicity is positively correlated with activity. |
| Molecular Volume | -0.2 | Increased size is negatively correlated with activity, suggesting steric hindrance. |
| HOMO Energy | +1.5 | A higher HOMO energy (more easily oxidized) is positively correlated with activity. |
| C (Constant) | 2.1 | Intercept of the model. |
Solvent Effects in Reaction Mechanisms
The solvent in which a reaction is carried out can have a profound impact on the reaction rate and mechanism. Computational models can be used to investigate these solvent effects, providing a deeper understanding of the reaction in a condensed phase.
Research Findings:
For reactions involving this compound, the polarity of the solvent can influence the stability of charged or polar intermediates and transition states. Computational studies often employ implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models, where individual solvent molecules are included in the simulation.
A theoretical study on β-amino acids demonstrated that solvation generally stabilizes different conformations relative to the gas phase. scirp.org In a polar protic solvent like water, the amino and ester groups of this compound would be stabilized through hydrogen bonding. This can affect the conformational equilibrium of the molecule and the energy barriers of reactions. For example, in a cyclization reaction, a polar solvent could stabilize the charge separation in the transition state, thereby accelerating the reaction. Conversely, in a nonpolar solvent, intramolecular interactions might become more dominant. Studies on cyclic peptides have shown that a change in solvent polarity can shift the conformational equilibrium, for example, from a βII-turn to a βI-turn, which involves the breaking of an intramolecular hydrogen bond and the formation of a hydrogen bond with the solvent. rsc.orgrsc.org
Illustrative Data Table: Calculated Solvent Effects on a Reaction Barrier
| Solvent | Dielectric Constant | Activation Energy (kcal/mol) (Illustrative) |
| Gas Phase | 1 | 35.0 |
| Chloroform | 4.8 | 28.0 |
| Methanol | 33 | 24.5 |
| Water | 78.4 | 22.0 |
Applications in Medicinal Chemistry and Chemical Biology
Role as Building Blocks for Bioactive Molecules
The unique structural features of methyl 1-amino-1-cyclopentanecarboxylate make it a valuable starting material for a diverse range of therapeutic agents.
This compound derivatives are key intermediates in the synthesis of sphingosine-1-phosphate receptor 1 (S1P1) agonists and modulators. acs.orgacs.org S1P1 receptors are crucial in regulating lymphocyte trafficking, and their modulation is a therapeutic strategy for autoimmune diseases like multiple sclerosis. wikipedia.org The cyclopentane (B165970) ring mimics the stereochemical features of natural ligands, allowing for potent and selective interaction with the receptor.
For instance, the individual stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate are pivotal for creating potent S1P1 receptor agonists. acs.orgacs.org A scalable synthesis has been developed to isolate the four distinct stereoisomers of this compound, enabling the production of gram quantities with high enantiomeric and diastereomeric excess. acs.orgacs.org This is exemplified by the synthesis of ((1R,3R)-1-amino-3-(4-octylphenyl)cyclopentyl)methanol, a known S1P1 receptor agonist. acs.org
Furthermore, methyl (1R,3S)-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride has been utilized as a starting material for the synthesis of BMS-986166, a differentiated S1P1 receptor modulator that has advanced into clinical trials. acs.org The synthetic route involves the reduction of the ester followed by reaction with carbonyldiimidazole to form a carbamate intermediate. acs.org
| Compound/Intermediate | Role in Synthesis | Target Molecule Class |
| Methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate | Key intermediate | S1P1 Receptor Agonists |
| Methyl (1R,3S)-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride | Starting material | S1P1 Receptor Modulators |
| ((1R,3R)-1-amino-3-(4-octylphenyl)cyclopentyl)methanol | Final product example | S1P1 Receptor Agonist |
| BMS-986166 | Clinical candidate | S1P1 Receptor Modulator |
The constrained cyclic structure of this compound can be incorporated into enzyme inhibitors to enhance their specificity and potency.
Specifically, this molecule can be integrated into specific Cathepsin B inhibitors to improve their selectivity. chemicalbook.com Cathepsin B is a lysosomal cysteine protease implicated in various pathological processes, including cancer progression, making its inhibition a key therapeutic target. nih.goveurekaselect.com The cyclopentane moiety can orient pharmacophoric groups in a precise manner to fit into the enzyme's active site.
While direct synthesis of protease and kinase inhibitors from this compound is not extensively detailed in the provided search results, the general principle of using constrained amino acid surrogates is well-established in the design of such inhibitors. Protease inhibitors often mimic the transition state of peptide cleavage, and the rigid cyclopentane scaffold can help to lock the molecule in a conformation that is optimal for binding to the protease active site. nih.govmdpi.com Similarly, kinase inhibitors often target the ATP-binding pocket, and the unique three-dimensional shape imparted by the cyclopentane ring can contribute to selective binding. ed.ac.uk
| Enzyme Target | Role of Cyclopentane Moiety | Therapeutic Area |
| Cathepsin B | Increases inhibitor specificity | Cancer, Inflammation |
| Proteases | Conformationally constrains the inhibitor to mimic the transition state | Various (e.g., HIV, Hepatitis C) |
| Kinases | Provides a rigid scaffold for selective binding to the ATP pocket | Cancer, Inflammatory Diseases |
Cyclopentane-based structures derived from or related to this compound serve as precursors for antiviral and antibacterial agents. The rigid ring system can be a key component in molecules designed to interact with viral or bacterial targets.
For example, chiral cyclopentenol derivatives, which can be synthesized from precursors related to the aminocyclopentane framework, have been utilized to create carbocyclic nucleosides with antiviral properties. nih.gov One such synthesized 1,2,3-triazole analogue demonstrated potent activity against the vaccinia virus and moderate activity against the cowpox virus and SARS coronavirus. nih.gov
While direct application of this compound in nootropic agent design is not explicitly detailed, it can be used as a building block for compounds with nootropic potential. For instance, it can be a component in the synthesis of Alaptide, a dipeptide with nootropic properties. santiago-lab.com The conformational constraint introduced by the cyclopentane ring can influence the biological activity of such peptides.
Integration into Peptide and Peptidomimetic Structures
The incorporation of this compound and its analogues into peptide chains is a key strategy in the design of peptidomimetics with enhanced stability and defined secondary structures.
Amino acids with a cyclopentane ring, such as 2-aminocyclopentanecarboxylic acid (ACPC), are valuable building blocks for the synthesis of peptide foldamers. nih.gov Foldamers are oligomers that adopt well-defined, predictable three-dimensional structures in solution. nih.gov The conformational rigidity of the cyclopentane ring helps to pre-organize the peptide backbone, favoring the formation of specific secondary structures like helices and turns. nih.gov
Peptides incorporating ACPC have been shown to form stable helical structures. nih.gov Computational studies on oligomers of an ε-amino acid with a cyclopentane substituent have shown a preference for a H16 helical structure in both chloroform and water. nih.gov The stability and defined geometry of these foldamers make them useful tools for studying protein-protein interactions and for the development of novel therapeutics with improved resistance to proteolytic degradation. nih.gov
| Foldamer Building Block | Preferred Secondary Structure | Key Properties |
| 2-Aminocyclopentanecarboxylic acid (ACPC) | Helices, Turns | High conformational stability, Compatibility with solid-phase peptide synthesis |
| ε-Amino acid with cyclopentane substituent | H16 helix | Stable helical conformation in solution |
Influence on Peptide Conformation and Biological Activity
The incorporation of constrained amino acids like 1-aminocyclopentanecarboxylic acid into peptides is a key strategy in medicinal chemistry to control their three-dimensional structure. nih.gov The rigid cyclopentane ring restricts the rotational freedom of the peptide backbone, forcing it to adopt specific, predictable conformations. This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty of binding. nih.gov
Studies on peptides containing similar cyclic amino acid residues, such as 1-aminocyclobutane carboxylic acid, have shown that these modifications can induce well-defined secondary structures like γ-turns, 3(10)-helices, and α-helices. nih.gov The synthesis of dipeptides containing 1-aminocyclopentanecarboxylic acid has been successfully achieved, demonstrating its utility as a building block in peptide chemistry. cdnsciencepub.comacs.org
Table 1: Effect of 1-Aminocyclopentanecarboxylic Acid (Apc) Substitution on Arginine Vasopressin (AVP) Activity A summary of findings on the pharmacological properties of AVP analogues.
| Peptide Analogue | Modification | Pressor Activity | Antidiuretic Activity | Uterotonic Activity | Interpretation |
|---|---|---|---|---|---|
| [Apc³]AVP | Substitution at position 3 with 1-aminocyclopentanecarboxylic acid | Almost complete loss of potency | Almost complete loss of potency | Almost complete loss of potency | Loss of interaction with neurohypophyseal hormone receptors ebi.ac.uk |
Modulators of Biological Pathways and Receptors
G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane proteins that detect molecules outside the cell and activate internal signal transduction pathways. wikipedia.org They are significant targets for drug development. The rigid structure of 1-aminocyclopentanecarboxylic acid has been incorporated into ligands that target specific GPCRs. A notable example is its use as a key pharmacophore in the development of agonists for metabotropic glutamate (mGlu) receptors 2 and 3, which are Class C GPCRs. nih.gov The compound (+)-LY354740, an mGlu2/3 receptor agonist, is built around this cyclic amino acid structure, demonstrating its utility in designing potent and selective ligands for this important receptor class.
Research has demonstrated that 1-aminocyclopentanecarboxylic acid (cycloleucine) possesses significant immunopharmacological properties. nih.gov Studies have identified it as an immunosuppressive agent, and it has been used as a material for testing immunosuppressive properties in mice. nih.govnih.gov The mechanism of action appears to involve the modulation of key signaling pathways within immune cells. Microarray data analysis has indicated that the immune response NF-AT (Nuclear Factor of Activated T-cells) signaling pathway is one of the most statistically significant pathways affected by cycloleucine. ebi.ac.uk This suggests that the compound interferes with the signaling cascade required for T-lymphocyte activation, a critical event in the immune response. This inhibitory action on immune cell function underlies its observed anti-inflammatory and immunosuppressive effects. nih.gov
The parent compound, 1-aminocyclopentanecarboxylic acid, has been investigated for its activity within the central nervous system. Research has shown that it possesses anticonvulsant properties. nih.gov In preclinical studies, 1-aminocyclopentanecarboxylic acid provided protection against seizures in rats in the maximal electroshock test, a common model for screening anticonvulsant drugs. nih.gov However, it did not offer protection against seizures induced by pentylenetetrazol in mice, indicating a specific mechanism of action rather than broad anticonvulsant effects. nih.gov The structural features of this class of compounds, particularly the five-membered ring, are thought to promote hydrophobic interactions at a receptor site, which is considered a key factor for its activity. nih.gov
Table 2: Anticonvulsant Activity Profile of 1-Aminocyclopentanecarboxylic Acid Summary of preclinical testing results for CNS activity.
| Test Model | Animal | Outcome | Reference |
|---|---|---|---|
| Maximal Electroshock Seizure (MES) | Rat | Protective action observed | nih.gov |
| Metrazol (Pentylenetetrazol)-Induced Seizure | Mouse | No protection observed | nih.gov |
Derivatization for Pharmacokinetic and Pharmacodynamic Property Modulation
The modification of a parent drug into a derivative, or prodrug, is a common strategy to improve its pharmacokinetic properties, such as absorption, distribution, and metabolism. youtube.compharmacyconcepts.in this compound is the methyl ester of 1-aminocyclopentanecarboxylic acid. Esterification is a classic prodrug approach used to mask the polar carboxylic acid group, thereby increasing the lipophilicity of the molecule. youtube.com This enhanced lipophilicity can improve the compound's ability to cross cellular membranes, potentially leading to better oral bioavailability and penetration of the blood-brain barrier.
This type of derivative is classified as a carrier-linked prodrug, where the parent drug (1-aminocyclopentanecarboxylic acid) is covalently attached to a carrier moiety (the methyl group). youtube.com In the body, ubiquitous esterase enzymes are expected to cleave the ester bond, releasing the active carboxylic acid and the non-toxic methanol fragment. This strategy allows for the controlled release of the active agent in vivo, turning the chemically modified, inert precursor back into the pharmacologically active compound. pharmacyconcepts.in
Analogues in Plant Ethylene Biosynthesis Research (e.g., 1-aminocyclopropane-1-carboxylate synthase)
In plants, the gaseous hormone ethylene regulates numerous developmental processes, including fruit ripening and senescence. nih.gov The immediate precursor to ethylene is 1-aminocyclopropane-1-carboxylic acid (ACC), which is synthesized from S-adenosyl-L-methionine by the enzyme ACC synthase (ACS). ffhdj.comffhdj.com Research into this pathway often utilizes structural analogues of ACC to inhibit or otherwise modulate ethylene production. nih.gov
While most research focuses on cyclopropane derivatives due to their structural similarity to ACC, derivatives of other small carbocycles like cyclobutanes are also studied as potential inhibitors of ethylene biosynthesis. ffhdj.comffhdj.com Compounds that can interfere with the action of ACC synthase or the subsequent enzyme, ACC oxidase (ACO), are valuable tools for both basic research and agricultural applications to control ripening and extend the shelf life of produce. nih.govffhdj.com Although not as commonly studied as its cyclopropane counterpart, 1-aminocyclopentanecarboxylic acid represents another small carbocyclic amino acid that could potentially interact with these enzymes, making it and its derivatives, like this compound, candidates for investigation in plant biology research.
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies
The development of efficient and stereoselective synthetic routes to produce Methyl 1-amino-1-cyclopentanecarboxylate and its derivatives is paramount for unlocking its full potential. While several synthetic methods exist, future research is anticipated to focus on asymmetric and catalytic approaches to yield enantiomerically pure compounds, which are often crucial for pharmacological activity.
One promising direction lies in the advancement of asymmetric multicatalytic cascade reactions . A one-pot, asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes has been described for the synthesis of functionalized cyclopentanones with high enantioselectivities. nih.gov This methodology could be adapted to introduce the amino functionality, providing a streamlined route to chiral cyclopentyl amino esters.
Furthermore, the catalytic asymmetric synthesis of cyclopentyl β-amino esters through the [3+2] cycloaddition of enecarbamates with electrophilic metalloenolcarbene intermediates presents another innovative approach. nih.gov This method has demonstrated high yields and excellent diastereocontrol, offering a pathway to highly functionalized cyclopentyl β-amino acids and their corresponding esters. nih.gov Future work could explore the application of this strategy to the synthesis of α-amino esters like this compound.
The table below summarizes key aspects of these novel synthetic approaches.
| Synthetic Approach | Key Features | Potential Advantages |
| Asymmetric Multicatalytic Cascade | One-pot reaction, high enantioselectivity | Operational simplicity, access to complex structures |
| Catalytic Asymmetric [3+2] Cycloaddition | High yield, excellent diastereocontrol | Access to functionalized cyclopentyl β-amino esters |
Further Elucidation of Biochemical and Pharmacological Mechanisms
While the utility of this compound as a synthetic building block is increasingly recognized, a detailed understanding of its intrinsic biochemical and pharmacological activities remains an area ripe for exploration. The parent compound, cycloleucine (1-aminocyclopentanecarboxylic acid), has known biological effects, and it is plausible that its methyl ester derivative shares some of these activities or possesses unique properties.
Future research should focus on the pharmacological profiling of this compound to identify its potential biological targets. Given its structural similarity to amino acids, it is conceivable that it may interact with amino acid transporters, metabolic enzymes, or receptors. For instance, derivatives of the related 1-aminocyclopropane-1-carboxylic acid have been tested for their affinity for glutamate receptors, specifically the NMDA receptor complex.
Moreover, investigating the compound's effect on cellular processes is crucial. For example, if this compound is hydrolyzed intracellularly to cycloleucine, it could potentially inhibit nucleic acid methylation, a known effect of cycloleucine. This could have implications for its use in cancer research, as altered DNA and RNA methylation are hallmarks of many cancers.
A systematic screening of this compound against a panel of enzymes and receptors would be a valuable first step in elucidating its mechanism of action and identifying potential therapeutic applications beyond its role as a structural scaffold.
Computational Design and Prediction of Novel Analogues
In silico methods are powerful tools for accelerating the drug discovery process. nih.govresearchgate.net The computational design and prediction of novel analogues of this compound represent a significant avenue for future research.
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) approaches can be employed to design novel analogues with improved binding affinity and selectivity for specific biological targets. nih.gov For example, using the crystal structure of Cathepsin B, novel inhibitors incorporating the this compound scaffold can be designed and their binding modes and affinities predicted using molecular docking simulations. biotech-asia.org
Furthermore, the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical aspect of modern drug design. researchgate.netresearchgate.netnih.gov Computational models can be used to predict the physicochemical properties and pharmacokinetic profiles of novel analogues of this compound. nih.govnih.gov This allows for the early identification of candidates with favorable drug-like properties and the filtering out of those with potential liabilities, thereby reducing the time and cost of drug development.
The table below outlines key computational approaches for the design of novel analogues.
| Computational Approach | Application | Desired Outcome |
| Molecular Docking | Design of target-specific inhibitors (e.g., for Cathepsin B) | Prediction of binding affinity and mode of interaction |
| QSAR (Quantitative Structure-Activity Relationship) | Optimization of lead compounds | Identification of structural features that correlate with biological activity |
| ADMET Prediction | In silico screening of virtual libraries of analogues | Selection of candidates with favorable pharmacokinetic and safety profiles |
Q & A
Basic Research Questions
Q. What are the key safety precautions and handling protocols for Methyl 1-amino-1-cyclopentanecarboxylate hydrochloride in laboratory settings?
- Answer :
- PPE Requirements : Wear nitrile gloves, safety goggles, and a face shield to prevent skin/eye contact. Gloves should be inspected before use and disposed of properly after contamination .
- Ventilation : Use fume hoods to minimize inhalation risks. No occupational exposure limits are established, but good industrial hygiene practices are recommended .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Immediate medical consultation is required for ingestion or severe exposure .
Q. How can researchers optimize the synthesis of this compound hydrochloride?
- Answer :
- Starting Materials : The hydrochloride salt (CAS 60421-23-0) is synthesized via esterification of 1-aminocyclopentanecarboxylic acid with methanol under acidic conditions .
- Reaction Conditions : Use anhydrous methanol and HCl gas for esterification. Monitor reaction completion via TLC or HPLC.
- Purification : Recrystallization from ethanol/water mixtures improves purity (98% reported) .
Q. What physicochemical properties are critical for experimental design involving this compound?
- Answer :
- Key Properties :
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 179.64 g/mol (HCl salt) | |
| Density | 1.081 g/cm³ | |
| Boiling Point | 186.7°C (760 mmHg) | |
| Flash Point | 58.7°C |
- Stability : Stable under dry, cool storage (-20°C) but may decompose upon prolonged exposure to moisture .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR, HRMS) during structural elucidation be resolved?
- Answer :
- NMR Analysis : Compare experimental and NMR shifts with computational predictions (e.g., DFT calculations). For cyclopentane derivatives, ring puckering can cause unexpected splitting; use 2D NMR (COSY, HSQC) to resolve ambiguities .
- HRMS Validation : Confirm molecular formula (CHNO·HCl) using high-resolution ESI-TOF mass spectrometry. Calibrate with internal standards like sodium trifluoroacetate .
Q. What strategies mitigate racemization during peptide coupling reactions involving this amino ester?
- Answer :
- Coupling Reagents : Use low-racemization agents like HATU or COMU instead of EDCI/HOBt.
- Temperature Control : Perform reactions at 0–4°C to minimize base-catalyzed racemization .
- Monitoring : Track enantiomeric purity via chiral HPLC or circular dichroism spectroscopy .
Q. How does the cyclopentane ring conformation influence the compound’s reactivity in nucleophilic substitutions?
- Answer :
- Ring Strain : The cyclopentane ring’s envelope conformation introduces torsional strain, enhancing susceptibility to nucleophilic attack at the carboxylate group.
- Steric Effects : The 1-amino group’s axial position can hinder nucleophile access; MD simulations or X-ray crystallography may clarify spatial arrangements .
Data Gaps and Methodological Challenges
Q. What are the limitations in existing ecological toxicity data for this compound?
- Answer :
- Current Data : No studies on persistence, bioaccumulation, or aquatic toxicity are available .
- Recommended Testing : Conduct OECD 301 biodegradability assays and Daphnia magna acute toxicity tests to assess environmental risks .
Q. How can researchers address discrepancies in reported melting points or solubility profiles?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
